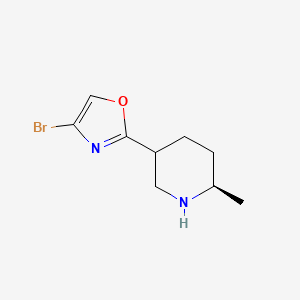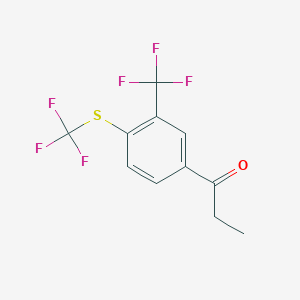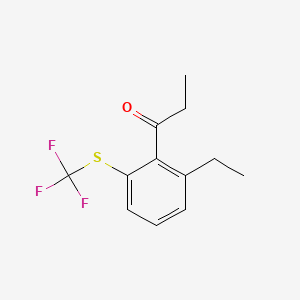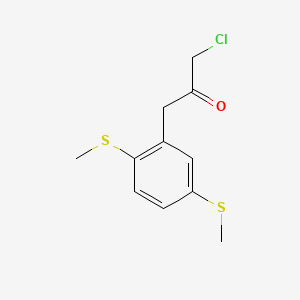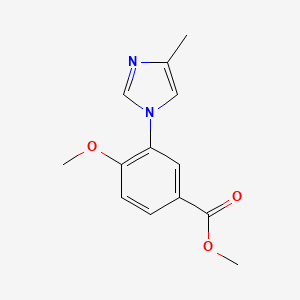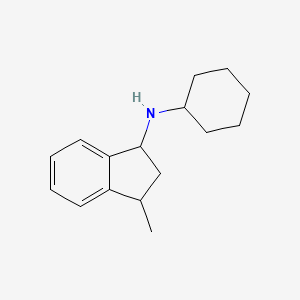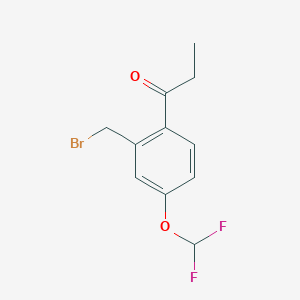
(R)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an ethyl sulfonyl substituted phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ethyl sulfonyl group onto the phenyl ring. The final step involves the formation of the propanoic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Free amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and subsequent functionalization .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The ethyl sulfonyl group can act as a probe for investigating sulfonation reactions in biological systems .
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The Boc-protected amine group can be modified to create drug candidates with improved pharmacokinetic properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable building block for designing new materials with specific properties .
Mecanismo De Acción
The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal a reactive amine, which can then participate in various biochemical pathways. The ethyl sulfonyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-((tert-butoxycarbonyl)amino)-3-(4-(methyl sulfonyl)phenyl)propanoic acid
- ®-3-((tert-butoxycarbonyl)amino)-3-(4-(isopropyl sulfonyl)phenyl)propanoic acid
- ®-3-((tert-butoxycarbonyl)amino)-3-(4-(phenyl sulfonyl)phenyl)propanoic acid
Uniqueness
Compared to similar compounds, ®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid is unique due to the presence of the ethyl sulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H23NO6S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(3R)-3-(4-ethylsulfonylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6S/c1-5-24(21,22)12-8-6-11(7-9-12)13(10-14(18)19)17-15(20)23-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Clave InChI |
FVNWQFQZUOIJKV-CYBMUJFWSA-N |
SMILES isomérico |
CCS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


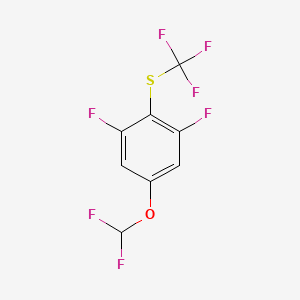
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
